molecular formula C17H21NO B1222754 Phenyltoloxamine CAS No. 92-12-6

Phenyltoloxamine

Cat. No.: B1222754
CAS No.: 92-12-6
M. Wt: 255.35 g/mol
InChI Key: IZRPKIZLIFYYKR-UHFFFAOYSA-N
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Preparation Methods

Phenyltoloxamine can be synthesized through various synthetic routes. One common method involves the reaction of 2-benzylphenol with N,N-dimethylethanolamine under specific conditions to form the desired compound . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Phenyltoloxamine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, where the dimethylamino group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Phenyltoloxamine has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its effects on histamine receptors and its potential use in treating allergic reactions.

    Medicine: Commonly used in combination with other drugs to enhance their analgesic and antitussive effects.

    Industry: Utilized in the production of pharmaceutical products and over-the-counter medications.

Comparison with Similar Compounds

Phenyltoloxamine is similar to other first-generation H1 antihistamines such as diphenhydramine and chlorpheniramine. it is unique in its ability to potentiate the effects of analgesics and antitussives, making it particularly useful in combination therapies . Other similar compounds include:

    Diphenhydramine: Another first-generation H1 antihistamine with sedative effects.

    Chlorpheniramine: A first-generation H1 antihistamine used to treat allergic reactions.

    Brompheniramine: Similar to chlorpheniramine, used for its antihistaminic properties.

This compound’s unique combination of antihistaminic, sedative, and analgesic properties makes it a valuable compound in both medical and industrial applications.

Properties

As a first-generation H1 antihistamine, phenyltoloxamine interferes with the agonist activity of histamine at the H1 receptor and are ostensibly used to attenuate inflammatory processes as a means to treat conditions like allergic rhinitis, allergic conjunctivitis, and urticaria. Reduction of the activity of the NF-kB (nuclear factor kappa-light-chain-enhancer of activated B cells) immune response transcription factor via the phospholipase C and phosphatidylinositol (PIP2) signaling pathways also serves to decrease antigen presentation and the expression of pro-inflammatory cytokines, cell adhesion molecules, and chemotactic factors. Moreover, lowering calcium ion concentration leads to increased mast cell stability which reduces further histamine release. Additionally, first-generation antihistamines like phenyltoloxamine readily cross the blood-brain barrier and cause sedation and other adverse central nervous system (CNS) effects, like nervousness and insomnia. By comparison, second-generation antihistamines are more selective for H1 receptors in the peripheral nervous system and do not cross the blood-brain barrier, resulting in fewer adverse drug effects overall. Furthermore, although some studies propose that phenyltoloxamine may possess some intrinsic antispasmodic and distinct local anesthetic properties, the specific mechanisms of action for these effects have not been formalized. Also, even though the combination of phenyltoloxamine's ability to cross the blood-brain barrier and cause various tranquilizing effects may explain to some extent how it may be able to potentiate analgesic effects, there are also studies that observed no potentiating effects associated with phenyltoloxamine use either.

CAS No.

92-12-6

Molecular Formula

C17H21NO

Molecular Weight

255.35 g/mol

IUPAC Name

2-(2-benzylphenoxy)-N,N-dimethylethanamine

InChI

InChI=1S/C17H21NO/c1-18(2)12-13-19-17-11-7-6-10-16(17)14-15-8-4-3-5-9-15/h3-11H,12-14H2,1-2H3

InChI Key

IZRPKIZLIFYYKR-UHFFFAOYSA-N

SMILES

CN(C)CCOC1=CC=CC=C1CC2=CC=CC=C2

Canonical SMILES

CN(C)CCOC1=CC=CC=C1CC2=CC=CC=C2

92-12-6

Pictograms

Irritant

Related CAS

6152-43-8 (hydrochloride)

Synonyms

N,N-dimethyl-2-(alpha-phenyl-o-tolyloxy)ethylamine
phenyltoloxamine
phenyltoloxamine hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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